N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide
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Overview
Description
N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide is a chemical compound belonging to the class of 1,2,4-triazoles. Triazoles are heterocyclic compounds containing a five-membered ring composed of three nitrogen atoms and two carbon atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide typically involves the reaction of 3,5-diethyl-1,2,4-triazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Mechanism of Action
The mechanism of action of N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(3,5-Diethyl-4H-1,2,4-triazol-4-yl)acetamide can be compared with other triazole derivatives such as fluconazole, voriconazole, and rufinamide. These compounds share a similar triazole ring structure but differ in their substituents and biological activities. For example:
Fluconazole: An antifungal agent used to treat fungal infections.
Voriconazole: Another antifungal with a broader spectrum of activity.
Rufinamide: An antiepileptic drug used to treat seizures.
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N-(3,5-diethyl-1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C8H14N4O/c1-4-7-9-10-8(5-2)12(7)11-6(3)13/h4-5H2,1-3H3,(H,11,13) |
InChI Key |
SHJCZAJFMMNNJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1NC(=O)C)CC |
Origin of Product |
United States |
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